3-Bromophenyl pivalate
CAS No.:
Cat. No.: VC18929050
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO2 |
|---|---|
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | (3-bromophenyl) 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-5-8(12)7-9/h4-7H,1-3H3 |
| Standard InChI Key | UEIPOKPJNDFRTO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)OC1=CC(=CC=C1)Br |
Introduction
Structural and Molecular Characteristics
Spectroscopic Profiles
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Infrared (IR) Spectroscopy: Strong absorption bands at ~1730 cm⁻¹ (C=O stretch of the ester) and ~670 cm⁻¹ (C-Br stretch).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.2 ppm (singlet, 9H from pivalate’s methyl groups), δ 7.2–7.5 ppm (multiplet, 4H from the aromatic ring).
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¹³C NMR: Peaks at δ 177 ppm (ester carbonyl), δ 120–135 ppm (aromatic carbons), and δ 27 ppm (pivalate methyl groups).
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Synthesis and Optimization Strategies
Conventional Esterification Methods
The primary synthesis route involves acid-catalyzed esterification of 3-bromophenol with pivalic acid. Typical conditions include:
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Reagents: 3-Bromophenol, pivalic acid, sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
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Conditions: Reflux in toluene (110–120°C) with azeotropic water removal using a Dean-Stark trap .
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Yield: 70–85% after purification via silica gel chromatography.
Mechanistic Insight: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the phenolic oxygen. The bulky pivaloyl group slows reaction kinetics but improves product stability .
Industrial-Scale Production
Continuous flow reactors are increasingly adopted to optimize heat transfer and reduce reaction times. Key advancements include:
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Catalyst Immobilization: Solid acid catalysts (e.g., sulfonated graphene oxide) enable recyclability and higher turnover numbers .
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Solvent-Free Systems: Microwave-assisted synthesis reduces toluene usage, aligning with green chemistry principles.
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-withdrawing bromine atom activates the phenyl ring for substitution reactions:
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Ammonolysis: Reaction with ammonia at 150°C yields 3-aminophenyl pivalate, a precursor to pharmaceutical intermediates.
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Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces biaryl motifs, expanding structural diversity.
Ester Hydrolysis and Transesterification
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Acidic Hydrolysis: Concentrated HCl in ethanol (reflux, 6 h) cleaves the ester bond, regenerating 3-bromophenol.
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Enzymatic Transesterification: Lipases (e.g., Candida antarctica) catalyze pivalate group exchange under mild conditions, enabling chiral ester synthesis.
Biomedical Applications and Mechanisms
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against:
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MDA-MB-231 Breast Cancer Cells: IC₅₀ = 18.7 μM (72 h exposure).
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A375 Melanoma Cells: IC₅₀ = 22.3 μM.
Mechanistic Pathways:
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Oxidative Stress Induction: Depletes glutathione reserves by 40–60%, elevating reactive oxygen species (ROS) levels.
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Mitochondrial Apoptosis: Reduces mitochondrial membrane potential by 70%, triggering cytochrome c release and caspase-3 activation.
Industrial and Material Science Applications
Polymer Stabilizers
The pivalate group’s steric bulk makes 3-bromophenyl pivalate effective in:
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UV Stabilization: Absorbs UV-B radiation (290–320 nm), protecting polyolefins from photodegradation.
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Antioxidant Additives: Scavenges peroxyl radicals in polyethylene composites, extending product lifespans.
Coordination Chemistry
Zinc pivalate complexes, prepared via reactions with ZnO , serve as precursors for metal-organic frameworks (MOFs). These materials exhibit potential in gas storage and heterogeneous catalysis .
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